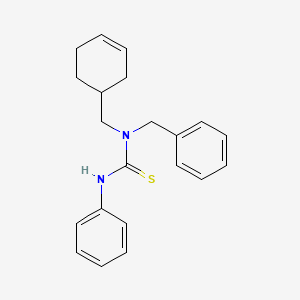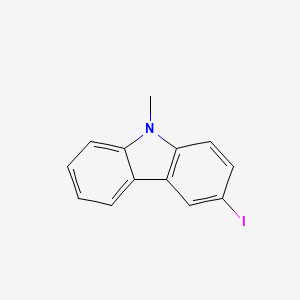![molecular formula C8H17N2O4P B11624612 Phosphinic acid, [(formylmethylamino)methyl]morpholin-4-ylmethyl-](/img/structure/B11624612.png)
Phosphinic acid, [(formylmethylamino)methyl]morpholin-4-ylmethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic acid, [(formylmethylamino)methyl]morpholin-4-ylmethyl- is a complex organic compound that features a phosphinic acid group bonded to a morpholine ring through a formylmethylamino linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, [(formylmethylamino)methyl]morpholin-4-ylmethyl- typically involves the reaction of morpholine derivatives with phosphinic acid precursors. One common method involves the use of formylmethylamine as a starting material, which is then reacted with morpholine and phosphinic acid under controlled conditions to yield the desired product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities. The use of high-purity reagents and advanced purification methods ensures the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic acid, [(formylmethylamino)methyl]morpholin-4-ylmethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphinic acid compounds. These products have diverse applications in different fields .
Aplicaciones Científicas De Investigación
Phosphinic acid, [(formylmethylamino)methyl]morpholin-4-ylmethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of phosphinic acid, [(formylmethylamino)methyl]morpholin-4-ylmethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt biological pathways and lead to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Hypophosphorous acid:
Methylphosphinic acid: A simpler phosphinic acid derivative with a methyl group attached to the phosphorus atom.
Uniqueness
Phosphinic acid, [(formylmethylamino)methyl]morpholin-4-ylmethyl- is unique due to its complex structure, which includes a morpholine ring and a formylmethylamino linkage. This structural complexity provides the compound with distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C8H17N2O4P |
|---|---|
Peso molecular |
236.21 g/mol |
Nombre IUPAC |
[formyl(methyl)amino]methyl-(morpholin-4-ylmethyl)phosphinic acid |
InChI |
InChI=1S/C8H17N2O4P/c1-9(6-11)7-15(12,13)8-10-2-4-14-5-3-10/h6H,2-5,7-8H2,1H3,(H,12,13) |
Clave InChI |
QVTCSHREICOVLO-UHFFFAOYSA-N |
SMILES canónico |
CN(CP(=O)(CN1CCOCC1)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{(E)-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B11624537.png)
![4-chloro-N-{9-[(4-chlorophenyl)sulfonyl]-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl}benzenesulfonamide](/img/structure/B11624542.png)
![N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide](/img/structure/B11624548.png)
![2-(4-tert-butylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11624552.png)

![2-(4-chlorophenyl)-3-[3-(3-ethoxyphenoxy)propyl]quinazolin-4(3H)-one](/img/structure/B11624556.png)
![(6Z)-5-imino-3-phenyl-6-[(5-phenylfuran-2-yl)methylidene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11624557.png)
![diisopropyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11624559.png)
![methyl 2-{3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11624560.png)


![Ethyl 5-[(2,6-dichlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11624564.png)
![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B11624566.png)
![2-(4-ethylpiperazin-1-yl)-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624579.png)
